![molecular formula C10H10F3NO3 B1498716 (2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 1217618-05-7](/img/structure/B1498716.png)
(2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
“(2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a compound with a structure containing a benzene ring conjugated to a propanoic acid . It has a molecular formula of C10H9F3O2 and a molecular weight of 218.17 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring conjugated to a propanoic acid . It also contains a trifluoromethyl group (-CF3), which is a common functional group in organofluorine chemistry .
Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 1.7 .
Scientific Research Applications
Materials Science Application
Polybenzoxazine Precursors
Phloretic acid, a phenolic compound closely related to the structure of interest, has been utilized in materials science as a sustainable alternative to phenol. This compound enhances the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. The development of bio-based benzoxazine monomers from polyethylene glycol demonstrates a pathway towards sustainable materials with broad applications, showcasing the potential for similar compounds in creating eco-friendly polymers Acerina Trejo-Machin et al., 2017.
Medicinal Chemistry Applications
NMR Probes
Perfluoro-tert-butyl hydroxyproline derivatives, which share structural similarities with the compound , have shown distinct conformational preferences useful in 19F NMR. This suggests that similarly structured compounds could serve as sensitive probes in medicinal chemistry, facilitating the study of biological molecules in complex environments Caitlin M. Tressler et al., 2014.
Antimicrobial Agents
Derivatives of hydroxyphenyl amino butanoic acids have been synthesized and evaluated for antimicrobial activity, indicating the potential of related compounds in developing new antimicrobial agents. The compounds exhibited significant activity against various bacterial and fungal strains, highlighting the role such molecules can play in addressing antibiotic resistance Kristina Mickevičienė et al., 2015.
Chemical Synthesis Applications
Chiral Synthesis
The synthesis of homoserine samples stereospecifically labeled with isotopic hydrogen showcases the application of similar compounds in producing labeled amino acids for research and development purposes. This method underscores the utility of such compounds in generating stereospecifically labeled molecules for scientific studies D. Coggiola et al., 1976.
Hydrogel Functionalization
Poly vinyl alcohol/acrylic acid hydrogels have been modified with various amine compounds, including hydroxyphenyl propanoic acid derivatives, to enhance their swelling properties and thermal stability. This application in materials science demonstrates the versatility of compounds with hydroxyl and amino groups in modifying and improving polymer properties for medical and engineering applications H. M. Aly et al., 2015.
Safety and Hazards
properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPHPYIWVLSKB-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H]([C@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654593 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217618-05-7 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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